molecular formula C6H7NO4 B12907039 Ethyl 1,2-oxazol-3-yl carbonate CAS No. 24827-27-8

Ethyl 1,2-oxazol-3-yl carbonate

Cat. No.: B12907039
CAS No.: 24827-27-8
M. Wt: 157.12 g/mol
InChI Key: MPGDJQRWDSFDTF-UHFFFAOYSA-N
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Description

Ethyl 1,2-oxazol-3-yl carbonate is a heteroaromatic compound featuring a 1,2-oxazole ring substituted with a carbonate ester group at the 3-position. This structure is of interest in medicinal chemistry, particularly in the context of protease inhibition, where oxazole derivatives are leveraged for their electronic and steric properties. For example, in preclinical studies targeting factor XIa (FXIa), derivatives of 1,2-oxazol-3-yl demonstrated enhanced inhibitory potency compared to structurally related compounds .

Properties

CAS No.

24827-27-8

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

ethyl 1,2-oxazol-3-yl carbonate

InChI

InChI=1S/C6H7NO4/c1-2-9-6(8)11-5-3-4-10-7-5/h3-4H,2H2,1H3

InChI Key

MPGDJQRWDSFDTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=NOC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoxazol-3-yl carbonate typically involves the cycloaddition reaction of nitrile oxides with ethyl carbonates. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides are generated in situ from N-hydroximidoyl halides and then reacted with ethyl carbonates under mild conditions . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: In industrial settings, the production of ethyl isoxazol-3-yl carbonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and reduced waste . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl isoxazol-3-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include isoxazole-3-carboxylic acid derivatives, isoxazoline derivatives, and various substituted isoxazoles .

Scientific Research Applications

Synthesis of Ethyl 1,2-Oxazol-3-yl Carbonate

This compound can be synthesized through several methods. A notable approach involves the reaction of ethyl chloroformate with oxazoles or their derivatives. This method allows for the introduction of the carbonate group while maintaining the integrity of the oxazole ring structure.

Key Synthetic Routes

Synthesis MethodReactantsConditionsYield
Ethyl chloroformate + OxazoleEthyl chloroformate, OxazoleRoom temperatureHigh
Carbonylation of oxazolesOxazole, CO, BaseElevated pressureModerate

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development. Research indicates its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Studies have demonstrated that derivatives of this compound show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise as an antifungal agent against common pathogens such as Candida albicans.

Materials Science Applications

Beyond biological applications, this compound is explored in materials science for its potential use in polymer synthesis. Its reactivity allows it to be incorporated into polymer backbones or as a modifying agent to enhance material properties.

Polymer Synthesis

The incorporation of this compound into polymer chains can improve thermal stability and mechanical properties. This is particularly useful in creating materials for coatings and adhesives.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound derivatives against several strains. The results indicated that certain modifications to the oxazole ring enhanced activity significantly.

Case Study 2: Polymer Development

In another study focused on materials science, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of ethyl isoxazol-3-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Ethyl 1,2-oxazol-3-yl carbonate can be contextualized against structurally analogous compounds, including cyano-substituted analogs, dihydro-oxazole derivatives, and other heterocyclic esters. Key findings from comparative studies are summarized below:

Structural and Pharmacological Comparisons

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Structural Feature Biological Activity (FXIa Inhibition) Antimicrobial Activity Safety Data Reference
This compound 1,2-oxazol-3-yl, ethyl carbonate Increased potency (IC₅₀: Not specified) Not reported Not available
Cyano-substituted compound 48 Cyano group at analogous position Reduced potency vs. oxazol derivative Not tested Not reported
4,5-Dihydro-1,2-oxazol-3-yl derivative Saturated dihydro-oxazole ring Lower potency vs. oxazol derivative Not tested Not reported
Ethyl (5-methyl-1,2-oxazol-3-yl)sulfamoyl carbamate 5-methyl-oxazol, sulfonamide-carbamate Not applicable Strong antibacterial activity (MIC: 4–8 µg/mL) Not reported
Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate 1,2,4-oxadiazol ring, ethyl ester Not applicable Not tested GHS-compliant SDS available
Key Observations

Potency in FXIa Inhibition: this compound (compound 50 in ) exhibited marginally higher FXIa inhibitory activity compared to cyano-substituted (48) and dihydro-oxazol (49) analogs. This suggests that the aromatic oxazole ring enhances target binding, likely due to improved π-π stacking or hydrogen-bonding interactions with the enzyme’s active site .

However, Ethyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate, a compound with a related heterocyclic-ester structure, adheres to GHS safety standards, requiring precautions for inhalation and dermal exposure . This implies that similar handling protocols may apply to this compound.

Biological Activity

Ethyl 1,2-oxazol-3-yl carbonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of isocyanates with oxazoles. The synthesis typically yields a compound characterized by its oxazole ring, which is known to contribute to its biological properties.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to enzyme active sites, thereby blocking substrate access. This inhibition can lead to reduced inflammation and inhibited growth of cancer cells.
  • Receptor Modulation : this compound has shown potential in modulating receptor activity, particularly in pathways related to cancer and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in several models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its utility in oncology .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A series of derivatives were tested against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL against E. faecium and E. coli .
  • Anti-inflammatory Study :
    • In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain scores compared to control groups .
  • Cancer Cell Line Testing :
    • The compound was tested on several cancer cell lines (e.g., MCF7 and HeLa).
    • The results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 µM .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 4–32 µg/mL against E. faecium
Anti-inflammatoryReduced inflammation in arthritis model
AnticancerIC50: 10–30 µM in MCF7 and HeLa cells

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